molecular formula C19H16N2O3S B11377887 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11377887
M. Wt: 352.4 g/mol
InChI Key: SZNJJJICGTXEJI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound characterized by a benzodioxin ring linked to a thiazole-5-carboxamide scaffold. This compound’s structural complexity, including an oxazole-thiophene-oxadiazole hybrid system, suggests possible applications in enzyme inhibition or receptor modulation, though specific pharmacological data remain unreported in the provided evidence.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI Key

SZNJJJICGTXEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of α-haloketones with thioureas. For 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, the reaction proceeds as follows:

  • α-Bromoacetophenone (1 eq) reacts with thiourea (1.2 eq) in ethanol under reflux for 6–8 hours.

  • The intermediate thioamide undergoes cyclization in the presence of hydrochloric acid, yielding 2-phenyl-4-methylthiazole.

  • Carboxylation at the 5-position is achieved via directed lithiation. Treating the thiazole with LDA (lithium diisopropylamide) at −78°C followed by quenching with dry ice introduces the carboxylic acid group.

Key Reaction Conditions:

  • Solvent: Anhydrous THF for lithiation

  • Temperature: −78°C to room temperature

  • Yield: 60–70% after purification by recrystallization.

Cyclization of Thiourea Derivatives

Alternative routes employ substituted thioureas for regioselective thiazole formation:

  • 4-Methyl-2-phenylthiazole-5-carbonyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) under reflux.

  • This intermediate reacts with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Preparation of the Benzodioxin Amine

The N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety is synthesized separately and coupled to the thiazole core.

Benzodioxin Ring Formation

  • Catechol derivatives serve as starting materials. Nitration of 1,4-benzodioxin using concentrated HNO₃ and H₂SO₄ introduces a nitro group at the 6-position.

  • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 6-amino-2,3-dihydro-1,4-benzodioxin.

Optimization Note:

  • Nitration regioselectivity is temperature-dependent. At 0°C, >90% para-substitution is achieved.

Carboxamide Coupling

The final step involves forming the carboxamide bond between the thiazole and benzodioxin amine.

Acid Chloride Method

  • 4-Methyl-2-phenylthiazole-5-carboxylic acid (1 eq) is converted to its acid chloride using SOCl₂ (2 eq) under reflux.

  • The acid chloride reacts with 6-amino-2,3-dihydro-1,4-benzodioxin (1.1 eq) in DCM with Et₃N (3 eq) as a base.

Reaction Table:

StepReagentConditionsYield
Acid chloride formationSOCl₂Reflux, 2h85%
Amide couplingEt₃N, DCMRT, 12h78%

Coupling Reagents

Modern protocols employ carbodiimide-based reagents for higher efficiency:

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate coupling in DMF at 0°C to room temperature.

  • Reaction completion within 4–6 hours, with yields exceeding 85%.

Advantage:

  • Minimizes racemization and side reactions compared to acid chloride methods.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.90 (s, 1H, benzodioxin-H).

  • MS (ESI): m/z 353.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Thiazole Formation

  • Using LDA ensures precise carboxylation at the 5-position, avoiding 4-substitution byproducts.

  • Substituents on the thiazole ring (e.g., methyl at C4) direct electrophilic attacks to specific positions.

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve coupling yields by stabilizing reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various thiazole and carboxamide moieties. The process generally includes:

  • Formation of the Benzodioxin Derivative : The initial step involves the synthesis of the 2,3-dihydrobenzo[1,4]dioxin framework.
  • Thiazole Ring Formation : Subsequent reactions introduce the thiazole ring through condensation reactions with appropriate thioketones or thioamides.
  • Carboxamide Formation : The final step typically involves acylation to form the carboxamide linkage.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds derived from this structure have been tested against various cancer cell lines such as MCF7 (breast cancer) and SNB19 (glioblastoma), showing promising growth inhibition rates ranging from 50% to over 85% depending on the specific derivative used .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains:

  • Bacterial Activity : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range .
  • Fungal Activity : Antifungal tests have indicated activity against species like Aspergillus niger, with some derivatives achieving significant inhibition at concentrations as low as 1 µg/mL .

Enzyme Inhibition Studies

The compound has been screened for its ability to inhibit key enzymes associated with metabolic disorders:

  • Acetylcholinesterase Inhibition : This is particularly relevant in the context of Alzheimer's disease research. Compounds exhibiting this property can potentially lead to therapeutic options for cognitive enhancement .
  • Alpha-glucosidase Inhibition : This activity is crucial for managing Type 2 Diabetes Mellitus (T2DM), where inhibiting carbohydrate absorption can help regulate blood sugar levels .

Case Studies and Research Findings

StudyFocusFindings
Antidiabetic and Anticholinergic ActivityCompounds showed effective inhibition of alpha-glucosidase and acetylcholinesterase enzymes.
Anticancer StudiesSignificant growth inhibition in multiple cancer cell lines with specific derivatives showing over 85% inhibition.
Antimicrobial ActivityEffective against major bacterial pathogens with promising antifungal activity against common fungi.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various cellular processes:

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs:

Compound Name/ID Molecular Formula Molecular Weight Key Functional Groups Potential Biological Activity Reference
Target Compound C22H15N5O5S2 493.5 Benzodioxin, thiazole, oxazole, thiophene Enzyme inhibition (speculative)
3',4'-(1",4"-dioxino) flavone (4f) Not provided - Flavone, 1,4-dioxane Antihepatotoxic (SGOT/SGPT reduction)
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)... C24H22N4O5S 478.52 Thiazole, pyrrolidine, benzodioxin Undisclosed
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)-phenyl]-methyl]... C21H24N2O4 368.4 Benzodioxin, pyrrolidine carboxamide Fragment screening (oxidoreductase)
Thiazol-5-ylmethyl carbamate derivatives (e.g., compound m ) Not provided - Thiazole, carbamate, hydroxy groups Antimicrobial (speculative)

Key Observations

Benzodioxin-Containing Compounds: The benzodioxin ring is a common feature in compounds with diverse activities. For example, 3',4'-dioxino flavone (4f) demonstrated antihepatotoxic effects comparable to silymarin in rat models, likely due to the dioxane ring enhancing metabolic stability and binding affinity . The target compound lacks the flavonoid backbone but retains the benzodioxin moiety, which may contribute to similar stability. In contrast, the pyrrolidine carboxamide derivative (C21H24N2O4) from crystallographic studies showed utility in fragment screening for oxidoreductase enzymes, highlighting the benzodioxin’s role in fragment-based drug design .

Thiazole Derivatives: Thiazole rings are prevalent in antimicrobial and enzyme-targeting agents. The target compound’s 4-methyl-2-phenyl-thiazole group differs from carbamate-linked thiazoles (e.g., compound m in ), which may prioritize membrane permeability over direct enzyme interaction .

Oxazole and Thiophene Modifications :

  • The target compound’s oxazole-thiophene-oxadiazole system is unique among the analogs. This arrangement may enhance π-π stacking or hydrogen-bonding interactions with biological targets, such as oxidoreductases or kinases, though direct evidence is lacking .

Structure-Activity Relationship (SAR) Insights

  • Antihepatotoxic Activity: Flavonoid derivatives with hydroxy methyl groups on the dioxane ring (e.g., 4g in ) showed superior activity to coumarin analogs, suggesting polar substituents improve hepatoprotective effects. The target compound lacks hydroxyl groups but may compensate with its thiophene-oxadiazole system .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring and a benzodioxin moiety, which are known to contribute to various biological activities. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by further derivatization with different acetamides to yield the target compound .

1. Antibacterial Activity

Research has shown that derivatives of thiazole compounds exhibit broad-spectrum antibacterial properties. In vitro studies have demonstrated that this compound displays significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL

These results indicate its potential as a therapeutic agent against resistant bacterial strains .

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies involving various cancer cell lines have shown that it can inhibit cell proliferation effectively. Notably:

Cell LineViability (%) at 50 µMIC50 (µM)
Caco-2 (colon cancer)39.8% (significant decrease)25
A549 (lung cancer)55.4% (moderate activity)30

The presence of the thiazole ring appears to enhance the anticancer activity compared to other derivatives lacking this structural feature .

3. Enzyme Inhibition

The compound has been screened for its ability to inhibit key enzymes involved in metabolic disorders. In particular:

EnzymeInhibition (%) at 50 µM
Acetylcholinesterase75%
α-glucosidase68%

These findings suggest that this compound may be beneficial in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study published in Pharmaceutical Biology demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli, suggesting its use as a lead compound for developing new antibiotics .
  • Anticancer Research : In another research article focusing on cancer therapeutics, the compound was noted for its selective cytotoxicity towards Caco-2 cells while exhibiting reduced toxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?

The compound can be synthesized via cyclization reactions in aprotic solvents like acetonitrile or DMF. For example, thiazole derivatives are often prepared by reacting carboxamide precursors with iodine and triethylamine to induce cyclization, as demonstrated in similar 1,3,4-thiadiazole syntheses . Coupling agents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in DMF are also effective for forming carboxamide bonds, a method validated in analogous benzamide syntheses .

Q. How is the structural integrity of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural confirmation. For instance, highlights the use of NMR to resolve signals from aromatic protons in benzodioxin and thiazole moieties. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the thiazole scaffold’s affinity for ATP-binding pockets .

Q. What safety protocols should be followed when handling this compound?

While specific data are limited, general guidelines for thiazole derivatives include:

  • Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Storage at 2–8°C in airtight glass containers to maintain stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the benzodioxin (e.g., electron-withdrawing groups at position 6) or thiazole (e.g., methyl vs. phenyl at position 4) to assess effects on potency. demonstrates how substituents on the thiazole ring influence binding affinity .
  • Bioisosteric replacement : Replace the thiazole core with 1,3,4-oxadiazole (as in ) to evaluate metabolic stability .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity verification : Re-analyze the compound via HPLC to rule out impurities (≥95% purity is ideal for reproducibility) .
  • Assay standardization : Repeat assays under controlled conditions (e.g., consistent cell passage number, serum-free media).
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s mechanism in conflicting models .

Q. What advanced techniques are used to elucidate the compound’s mechanism of action?

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes, as done for similar thiazole derivatives .
  • Proteomics : Perform affinity pull-down assays coupled with LC-MS/MS to identify interacting proteins .
  • Metabolic profiling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .

Q. How can computational modeling improve the design of derivatives?

  • Molecular dynamics (MD) simulations : Predict conformational stability in aqueous vs. lipid environments.
  • QSAR models : Train algorithms on bioactivity data from analogs (e.g., and ) to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and bioavailability .

Q. What strategies address poor solubility in pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, as seen in .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to optimize crystallinity and dissolution rates .

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